molecular formula C11H21Cl2N B1434917 3-(Chloromethyl)-1-cyclohexylpyrrolidine hydrochloride CAS No. 1986846-41-6

3-(Chloromethyl)-1-cyclohexylpyrrolidine hydrochloride

Cat. No.: B1434917
CAS No.: 1986846-41-6
M. Wt: 238.19 g/mol
InChI Key: SZXCJLKMVWOEFP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-cyclohexylpyrrolidine hydrochloride is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a chloromethyl group attached to the pyrrolidine ring, which is further substituted with a cyclohexyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-cyclohexylpyrrolidine hydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, where a suitable cyclohexylating agent reacts with the pyrrolidine ring.

    Chloromethylation: The chloromethyl group is introduced by reacting the intermediate compound with chloromethylating agents such as thionyl chloride or chloromethyl methyl ether.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-cyclohexylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrrolidines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3-(Chloromethyl)-1-cyclohexylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-cyclohexylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclohexyl group may contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pyrrolidine hydrochloride: Lacks the cyclohexyl group, which may affect its reactivity and biological activity.

    1-Cyclohexylpyrrolidine hydrochloride: Lacks the chloromethyl group, resulting in different chemical properties and applications.

    3-(Bromomethyl)-1-cyclohexylpyrrolidine hydrochloride: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity.

Uniqueness

3-(Chloromethyl)-1-cyclohexylpyrrolidine hydrochloride is unique due to the presence of both the chloromethyl and cyclohexyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(chloromethyl)-1-cyclohexylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClN.ClH/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11;/h10-11H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXCJLKMVWOEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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